molecular formula C7H13NO B6189176 2-isocyanato-2-methylpentane CAS No. 70780-86-8

2-isocyanato-2-methylpentane

Cat. No. B6189176
CAS RN: 70780-86-8
M. Wt: 127.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 2-isocyanato-2-methylpentane were not found in the search results, it’s worth noting that 2-Methylpentane, a related compound, has been used in studies involving the functionalization of aliphatic C–H bonds using different carbene insertion processes to form C–H insertion products .


Molecular Structure Analysis

The molecular formula of this compound is C7H13NO . It is a derivative of 2-methylpentane, which is a structural isomer of hexane composed of a methyl group bonded to the second carbon atom in a pentane chain .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, a study on the non-isothermal oxidation of 2-methylpentane, a related compound, revealed that oxidation in the cool-flame temperature range produces more than forty molecular species, including O-heterocycles, peroxides, alkenes .

Mechanism of Action

The E2 mechanism, a bimolecular elimination mechanism, could potentially apply to 2-isocyanato-2-methylpentane. In this mechanism, the reaction rate depends on the concentration of both the substrate and the base .

Safety and Hazards

Isocyanates, the chemical class to which 2-isocyanato-2-methylpentane belongs, present potential hazards in the workplace. Many workers are unaware of these hazards, which makes them more vulnerable to injury .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-isocyanato-2-methylpentane can be achieved through the reaction of 2-methyl-1-pentene with phosgene followed by reaction with ammonia.", "Starting Materials": [ "2-methyl-1-pentene", "Phosgene", "Ammonia" ], "Reaction": [ "Step 1: 2-methyl-1-pentene is reacted with phosgene in the presence of a catalyst such as aluminum chloride to form 2-chloro-2-methylpentane.", "Step 2: The resulting 2-chloro-2-methylpentane is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-isocyanato-2-methylpentane.", "Step 3: The product is then purified through distillation or recrystallization." ] }

CAS RN

70780-86-8

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.